Dimethyl 1-(4-chlorobenzyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methyl, chlorophenyl, and dimethoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening and process optimization techniques would be essential to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to interact with calcium channels, modulating their activity and affecting calcium ion flow in cells. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Another calcium channel blocker with structural similarities.
Uniqueness
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, chlorophenyl, and dimethoxyphenyl groups differentiates it from other dihydropyridine derivatives, potentially leading to unique pharmacological effects and applications.
Properties
Molecular Formula |
C24H24ClNO6 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
dimethyl 1-[(4-chlorophenyl)methyl]-4-(2,3-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H24ClNO6/c1-29-20-7-5-6-17(22(20)30-2)21-18(23(27)31-3)13-26(14-19(21)24(28)32-4)12-15-8-10-16(25)11-9-15/h5-11,13-14,21H,12H2,1-4H3 |
InChI Key |
QQTQQMFNRBEDPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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